molecular formula C11H6F2N2 B13207187 7-(Difluoromethyl)isoquinoline-1-carbonitrile

7-(Difluoromethyl)isoquinoline-1-carbonitrile

Cat. No.: B13207187
M. Wt: 204.17 g/mol
InChI Key: MJFKKSFBVOPZPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)isoquinoline-1-carbonitrile typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . This reaction leads to the formation of the desired isoquinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)isoquinoline-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline derivatives.

Scientific Research Applications

7-(Difluoromethyl)isoquinoline-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)isoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known that isoquinoline derivatives can interact with various biological targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethyl)isoquinoline-1-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H6F2N2

Molecular Weight

204.17 g/mol

IUPAC Name

7-(difluoromethyl)isoquinoline-1-carbonitrile

InChI

InChI=1S/C11H6F2N2/c12-11(13)8-2-1-7-3-4-15-10(6-14)9(7)5-8/h1-5,11H

InChI Key

MJFKKSFBVOPZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2C#N)C(F)F

Origin of Product

United States

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